1-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-1H-pyrazol-3-amine
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Overview
Description
1-[(1-Ethyl-1H-1,2,4-triazol-5-yl)methyl]-1H-pyrazol-3-amine is a heterocyclic compound that features both triazole and pyrazole rings
Preparation Methods
The synthesis of 1-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-1H-pyrazol-3-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions. For instance, the reaction of ethyl hydrazine with formamide can yield the desired triazole ring.
Formation of the Pyrazole Ring: The pyrazole ring is often synthesized via the reaction of hydrazine with 1,3-diketones.
Coupling of the Two Rings: The final step involves coupling the triazole and pyrazole rings through a suitable linker, such as a methylene bridge. This can be achieved using reagents like formaldehyde under acidic or basic conditions.
Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-[(1-Ethyl-1H-1,2,4-triazol-5-yl)methyl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and acylating agents.
Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[(1-Ethyl-1H-1,2,4-triazol-5-yl)methyl]-1H-pyrazol-3-amine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
1-[(1-Ethyl-1H-1,2,4-triazol-5-yl)methyl]-1H-pyrazol-3-amine can be compared with other similar compounds, such as:
1-(1-Ethyl-1H-1,2,4-triazol-5-yl)ethanamine: This compound has a similar triazole ring but differs in the linker and additional functional groups.
1-(1-Ethyl-1H-1,2,4-triazol-5-yl)-1-propanamine: This compound also features a triazole ring but has a different alkyl chain length.
1-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine dihydrochloride: This compound has a methyl group on the triazole ring and is used in different applications.
The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H12N6 |
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Molecular Weight |
192.22 g/mol |
IUPAC Name |
1-[(2-ethyl-1,2,4-triazol-3-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C8H12N6/c1-2-14-8(10-6-11-14)5-13-4-3-7(9)12-13/h3-4,6H,2,5H2,1H3,(H2,9,12) |
InChI Key |
FZMMEBGDOAODIX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NC=N1)CN2C=CC(=N2)N |
Origin of Product |
United States |
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